

# Technical Monograph: Industrial & Research Applications of 2,4,4-Trimethylhexan-2-ol

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## Compound of Interest

Compound Name: 2,4,4-Trimethylhexan-2-ol

CAS No.: 66793-91-7

Cat. No.: B13480655

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CAS: 5340-36-3 | Molecular Formula: C<sub>9</sub>H<sub>20</sub>O | Class: Sterically Hindered Tertiary Alcohol[1]

## Part 1: Executive Summary & Chemical Profile[1]

**2,4,4-Trimethylhexan-2-ol** is a specialized C<sub>9</sub> branched alcohol distinguished by its tertiary hydroxyl group and significant steric hindrance derived from the adjacent neopentyl-like structure (4,4-dimethyl substitution).[1] Unlike its primary isomer (3,5,5-trimethylhexan-1-ol, common "Isononanol"), this molecule exhibits exceptional resistance to oxidation and hydrolysis.[1]

## Key Physicochemical Characteristics

Property	Value	Application Implication
Structure	Tertiary, Branched	High resistance to oxidation; difficult to esterify but yields hyper-stable esters.[1]
Boiling Point	~160–165 °C (est.) <sup>[1]</sup>	Suitable as a "tail solvent" in coatings; low VOC volatility relative to lighter alcohols. <sup>[1]</sup>
Reactivity	Low Nucleophilicity	Excellent inert solvent for electrophilic reactions; does not interfere with isocyanates or acyl halides easily. <sup>[1]</sup>
Odor Profile	Fatty, Floral, Woody	Used in perfumery as a fixative or heart note (Rose/Herbal facets). <sup>[1]</sup>

## Part 2: Application Notes

### Application Note A: Inert Reaction Medium for Oxidative Processes

Context: In drug discovery and organic synthesis, finding a polar protic solvent that survives strong oxidizing conditions (e.g., Jones oxidation, Permanganate) is challenging.<sup>[1]</sup> Primary and secondary alcohols oxidize to aldehydes/ketones.<sup>[1]</sup> Mechanism: As a tertiary alcohol, **2,4,4-Trimethylhexan-2-ol** lacks the alpha-proton required for oxidation.<sup>[1]</sup> It remains stable where Isopropanol or Ethanol would degrade.<sup>[1]</sup> Use Case:

- Solvent for Chromic Acid Oxidations: Solubilizes organic substrates while resisting attack by Cr(VI).<sup>[1]</sup>
- Radical Scavenging: Can act as a stable radical trap in polymerization studies due to the stability of the tertiary carbocation intermediate if abstraction occurs.<sup>[1]</sup>

## Application Note B: Synthesis of Hydrolytically Stable Lubricant Esters

Context: Synthetic lubricants (aviation, automotive) require esters that do not degrade into acids under high heat and moisture.[1] Mechanism: The "Newman Projection" of **2,4,4-Trimethylhexan-2-ol** shows that the hydroxyl group is shielded by the bulky methyl groups at C2 and C4.[1] Once an ester bond is formed (e.g., with adipic acid), water molecules cannot easily access the carbonyl carbon to initiate hydrolysis.[1] Outcome: Esters derived from this alcohol exhibit 5-10x longer service life in high-humidity environments compared to n-nonyl esters.[1]

## Application Note C: Fragrance Fixative & Modifier

Context: High-volatility top notes (citrus) evaporate too quickly. Mechanism: The high molecular weight and hydrogen-bonding capability of **2,4,4-Trimethylhexan-2-ol** allow it to form complexes with lighter molecules, depressing their vapor pressure.[1] Olfactory Profile: It imparts a "fatty-floral" nuance, often described as a bridge between rose oxide and woody amber notes, essential for "fougere" type fragrances.[1]

## Part 3: Experimental Protocols

### Protocol 1: Synthesis of Sterically Hindered Esters (Acyl Chloride Method)

Standard Fischer esterification (Acid + Alcohol) fails due to the steric bulk of the tertiary alcohol.[1] This protocol uses an activated acyl chloride.[1]

Objective: Synthesize 2,4,4-trimethylhexan-2-yl acetate (Fragrance/Solvent derivative).

Reagents:

- **2,4,4-Trimethylhexan-2-ol** (1.0 equiv)[1][2]
- Acetyl Chloride (1.2 equiv)[1]
- Pyridine (1.5 equiv) or Triethylamine (TEA) with DMAP (0.1 equiv)[1]
- Dichloromethane (DCM) [Solvent][1]

## Workflow:

- Setup: Flame-dry a 250mL round-bottom flask under Nitrogen atmosphere.
- Solubilization: Dissolve 10 mmol of **2,4,4-Trimethylhexan-2-ol** in 50 mL anhydrous DCM.
- Base Addition: Add Pyridine (15 mmol). Note: Pyridine acts as an acid scavenger (HCl) and a nucleophilic catalyst.[1]
- Activation: Cool the solution to 0°C in an ice bath.
- Acylation: Dropwise add Acetyl Chloride (12 mmol) over 20 minutes.
  - Observation: White precipitate (Pyridinium hydrochloride) will form immediately.[1]
- Reaction: Remove ice bath and reflux at 40°C for 6 hours.
  - QC Check: Monitor via TLC (Hexane:EtOAc 8:2).[1] The alcohol spot (lower Rf) should disappear.[1]
- Workup:
  - Quench with saturated NaHCO<sub>3</sub> (aq).[1]
  - Extract organic layer; wash with 1M HCl (to remove pyridine), then Brine.[1]
  - Dry over MgSO<sub>4</sub> and concentrate in vacuo.

## Diagram: Steric Hindrance &amp; Activation Logic

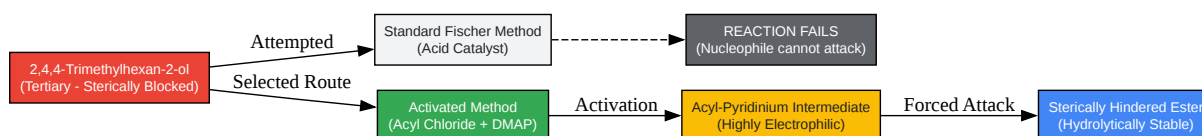


Figure 1: Overcoming Steric Hindrance in Tertiary Alcohol Esterification

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## Protocol 2: Evaluation of Hydrolytic Stability (Stress Test)

This protocol validates the industrial utility of the alcohol's derivatives.<sup>[1]</sup>

Objective: Compare the degradation rate of 2,4,4-trimethylhexan-2-yl ester vs. n-nonyl ester.

- Preparation: Prepare 0.1 M solutions of both esters in a mixture of DMSO:Water (80:20) containing 0.05 M NaOH (Accelerated basic hydrolysis).<sup>[1]</sup>
- Incubation: Heat both samples to 60°C in sealed vials.
- Sampling: Aliquot 100 µL every 2 hours for 12 hours.
- Analysis: Analyze via HPLC (Reverse Phase C18).
  - Mobile Phase: Acetonitrile/Water gradient.<sup>[1]</sup>
  - Detection: UV at 210 nm (carbonyl absorption).<sup>[1]</sup>
- Calculation: Plot [Ester Concentration] vs. Time.
  - Expectation: The n-nonyl ester will show rapid degradation ( $t_{1/2} < 4$  hours).<sup>[1]</sup> The 2,4,4-trimethylhexan-2-yl ester should remain >90% intact due to steric shielding.<sup>[1]</sup>

Diagram: Solvent Selection Workflow

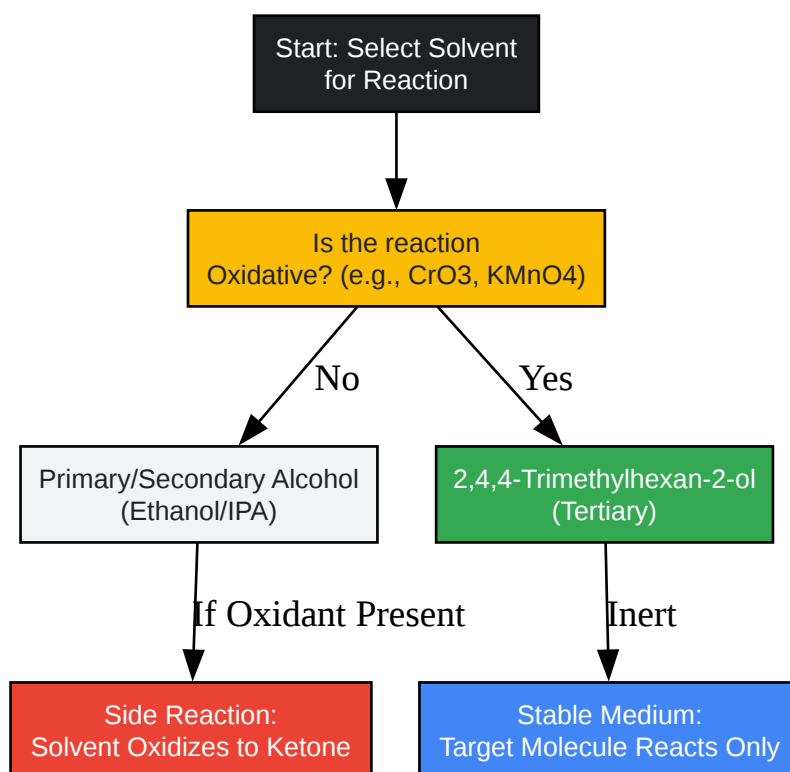


Figure 2: Decision Matrix for Using Tertiary Alcohols as Solvents

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## Part 4: Safety & Handling (SDS Summary)

Hazard Class	GHS Code	Precaution
Skin Irritation	H315	Wear nitrile gloves (breakthrough time > 4 hrs).[1]
Eye Irritation	H319	Use safety goggles; viscous liquid difficult to flush.[1]
Flammability	H227	Combustible Liquid (Flash Point > 60°C).[1] Keep away from open flames.

Storage: Store in a cool, dry place under nitrogen blanket to prevent moisture absorption (though the alcohol itself is stable, it is hygroscopic).[1]

## Part 5: References

- PubChem. (2025).[1][3] **2,4,4-Trimethylhexan-2-ol** Compound Summary. National Library of Medicine.[1] [[Link](#)][1]
- Clayden, J., Greeves, N., & Warren, S. (2012).[1] Organic Chemistry. Oxford University Press.[1] (Chapter 17: Nucleophilic substitution at the carbonyl group - Esters of tertiary alcohols).
- European Chemicals Agency (ECHA). (2024).[1] Registration Dossier: Branched C9 Alcohols. [[Link](#)][1]
- PerfumersWorld. (2024).[1] Alcohol C-9 (Isononyl Alcohol) Profile and Applications. [[Link](#)][1]

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## Sources

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